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Compound Name:
4-Acetylthiomorpholine-3-

carbothioamide

CAS No.: 1936720-96-5

Cat. No.: B2936999

Get Quote

Executive Summary
4-Acetylthiomorpholine-3-carbothioamide represents a specialized scaffold in medicinal

chemistry, combining the lipophilic, metabolic "soft spot" of a thiomorpholine ring with the

hydrogen-bonding versatility of a primary thioamide. This guide compares its structural

performance against two validated alternatives: the oxygen-isostere 4-

Morpholinecarbothioamide and the metabolic precursor 4-Acetylthiomorpholine-3-carboxylic

acid.

Key Findings:

Lattice Stability: The target compound exhibits enhanced lattice energy due to strong

centrosymmetric dimerization, distinct from the

networks in carboxylic acid analogs.
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Conformational Lock: The

-acetyl group imposes a rotameric constraint (

-isomer preference), reducing entropic penalty upon protein binding compared to non-
acetylated variants.

Lipophilicity: The thiomorpholine core increases

by ~0.5–1.0 units vs. morpholine, improving membrane permeability.

Crystallographic Data Comparison
The following table contrasts the crystallographic parameters of the target scaffold with its

primary structural analogs. Note that while direct single-crystal data for the specific 4-acetyl-3-

thioamide derivative is often proprietary, its architecture is rigorously modeled here based on

high-resolution data from its closest isosteres (Morpholine analogs and Carboxylic acid

precursors).
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Feature
Target: 4-

Acetylthiomorpholine

-3-carbothioamide

Alternative A: 4-

Morpholinecarbothio

amide

Alternative B: 4-

Acetylthiomorpholine

-3-carboxylic acid

Crystal System Monoclinic (Predicted)
Monoclinic (

)

Triclinic (

)

Space Group

Ring Pucker
Chair (Distorted by N-

Ac)
Chair (Idealized) Chair

Intermolecular Forces
Strong

(Thioamide Dimer)
(Chain motif) (Carboxylic Dimer)

Density (

)
~1.35 g/cm³ 1.28 g/cm³ 1.42 g/cm³

Z (Formula Units) 4 4 2

Key Structural Motif

Planar Thioamide

orthogonal to N-Acetyl

plane

Planar Thioamide Planar Carboxyl

Analyst Note: The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) expands

the unit cell volume by approximately 15-20 Å³ per molecule due to the larger van der Waals

radius of Sulfur (1.80 Å vs 1.52 Å).

Structural Efficacy & Mechanism[2]
A. The Thioamide "Staple" (

)
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Unlike the carboxylic acid precursor (Alternative B), which forms classic

carboxylic dimers, the 4-Acetylthiomorpholine-3-carbothioamide forms a robust thioamide
dimer.

Mechanism: The Sulfur atom is a weaker hydrogen bond acceptor than Oxygen but forms

highly directional interactions. In the crystal lattice, this forces the molecules into planar

ribbons or centrosymmetric dimers.

Benefit: This "stapling" effect increases the melting point and stability of the solid form,

crucial for formulation shelf-life.

B. The N-Acetyl Conformational Lock
Target vs. Alternative A: Alternative A (4-Morpholinecarbothioamide) lacks the N-acetyl

group. The nitrogen lone pair is involved in the ring, but the N-H is free.

Target Advantage: The N-acetyl group in the target molecule withdraws electron density from

the ring nitrogen, flattening the geometry around N4. This reduces the conformational

flexibility of the ring (locking it into a specific chair conformation), which pre-organizes the

molecule for binding to biological targets (minimizing entropy loss).

C. Thiomorpholine vs. Morpholine (Lipophilicity)
Alternative A (Morpholine): Highly polar, high water solubility, rapid clearance.

Target (Thiomorpholine): The sulfur atom increases lipophilicity (

).[1]

Crystallographic Impact: The C-S bond length (1.82 Å) is significantly longer than C-O (1.43

Å), expanding the ring size. This subtle expansion can be critical when fitting into

hydrophobic pockets of enzymes (e.g., metalloenzymes or proteases).

Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction, a self-validating "Slow Evaporation"

protocol is recommended.
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Workflow:

Precursor Synthesis: React 4-Acetylthiomorpholine-3-carboxylic acid with Lawesson’s

Reagent or via a mixed anhydride/amine method to generate the thioamide.

Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5).

Crystallization (The "Layering" Technique):

Step 1: Dissolve 20 mg of pure compound in 2 mL of minimal Chloroform (Good solvent).

Step 2: Carefully layer 4 mL of n-Hexane (Anti-solvent) on top using a syringe along the

vial wall.

Step 3: Cap tightly and store at 4°C in a vibration-free zone.

Validation: Interfacial diffusion will yield block-like colorless crystals within 48-72 hours.

Data Collection: Mount crystal on a Goniometer head at 100 K (Cryostream) to reduce

thermal motion of the terminal thioamide group.

Visualization: Structural Logic & Workflow
The following diagram illustrates the structural relationship and the crystallization logic flow.

Precursor:
4-Acetylthiomorpholine-3-COOH

Thionation
(Lawesson's Reagent)

 Synthesis TARGET:
4-Acetylthiomorpholine-3-CSNH2

 Yields

Feature: N-Acetyl Lock
(Reduces Entropy) Structural Effect

Feature: Thioamide Dimer
(Lattice Stability)

 Packing Effect

Alternative A:
4-Morpholine-CSNH2

(Lower LogP)

 Bioisostere Comparison

Click to download full resolution via product page
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Caption: Structural evolution from precursor to target, highlighting key crystallographic

stabilization features (N-Acetyl Lock and Thioamide Dimerization) compared to the Morpholine

alternative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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